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Compound Name: (-)-Cornigerine

Cat. No.: B1220179

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid found in several species of the
Colchicum genus.[1] As an analogue of colchicine, it exhibits potent antimitotic activity by
interacting with tubulin, making it a compound of significant interest in cancer research and
drug development.[2] This technical guide provides a comprehensive overview of the known
physicochemical properties of (-)-Cornigerine, detailed experimental protocols for their
determination, and a visualization of its primary mechanism of action. All quantitative data are
summarized in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

(-)-Cornigerine, with the molecular formula C21H21NOe, is structurally characterized by a fused
ring system that includes a tropolone moiety.[1] Its physicochemical properties are crucial for
understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as
for designing suitable formulations.

Structural and General Properties
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Property Value Reference(s)
N-[(9S)-5,19-dimethoxy-6-0x0-
15,17-
dioxatetracyclo[10.7.0.02,8.014 1
IUPAC Name [1]
8lnonadeca-
1(19),2,4,7,12,14(18)-hexaen-
9-ylJlacetamide
Molecular Formula C21H21NOe [1]
Molecular Weight 383.4 g/mol [1]
CAS Number 6877-25-4 [1]
Solid (Specific color and form
Appearance not detailed in reviewed
literature)
Colchicine Impurity 8,
Synonyms [1]

CHEMBL282984

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for (-)-

Cornigerine. It is important to note that some of these values are computationally predicted

and should be confirmed by experimental analysis for drug development purposes.
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Parameter Value Method Reference(s)
Melting Point 270 °C Experimental
N _ 7445 °C at 760 _
Boiling Point Experimental
mmHg
Density 1.35 g/cm3 Experimental
Flash Point 404.1 °C Experimental
XLogP3 (Lipophilicity) 0.7 Computed [1]
Polar Surface Area
83.1 Az Computed [1]
(PSA)
Refractive Index 1.623 Predicted

Vapor Pressure

0.0+2.5 mmHg at
25°C

Predicted

Optical Rotation ([a])

Not experimentally
reported in literature.
As a levorotatory (-)
compound, it rotates
plane-polarized light
to the left.

pKa

Not experimentally
reported in literature.

As an alkaloid with a
basic nitrogen atom, it -
is expected to have a

pKa in the basic

range.

Solubility Profile

The solubility of (-)-Cornigerine in various solvents is a critical parameter for its formulation

and in vitro testing. While specific quantitative solubility data is not widely available, a

qualitative prediction can be made based on the properties of similar alkaloids.
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Solvent

Solvent Type

Predicted Solubility

Rationale &
Considerations

Water

Polar Protic

Poorly soluble

The free base form of
most alkaloids exhibits
low aqueous solubility.
Solubility is expected
to increase in acidic
agueous solutions due

to salt formation.[3]

Methanol / Ethanol

Polar Protic

Soluble

Polar protic solvents
are generally effective

in dissolving alkaloids.

[3]

Dimethyl Sulfoxide
(DMSO)

Polar Aprotic

Soluble

DMSO is a powerful
polar aprotic solvent
capable of dissolving
a wide range of
organic compounds,
including complex
alkaloids.[3]

Acetonitrile

Polar Aprotic

Moderately Soluble

Expected to be a
suitable solvent,
though potentially less
effective than DMSO

or alcohols.[3]

Chloroform

Nonpolar

Soluble

Nonpolar organic
solvents are often
effective for dissolving
alkaloids.[3]

Mechanism of Action: Tubulin Interaction and

Inflammasome Inhibition
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(-)-Cornigerine exerts its potent antimitotic effects primarily through interaction with tubulin, the
protein subunit of microtubules.[2] This mechanism is analogous to that of colchicine.[2][4] By
binding to tubulin, (-)-Cornigerine inhibits the polymerization of microtubules, which are
essential for various cellular processes, including cell division, motility, and intracellular
transport.[2][4] The disruption of microtubule dynamics leads to mitotic arrest in the metaphase,
ultimately inducing apoptosis in rapidly dividing cells.[2]

Recent studies on colchicine have revealed a downstream consequence of tubulin disruption:
the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3)
inflammasome.[5][6] This multi-protein complex is a key component of the innate immune
system. Its inhibition prevents the activation of caspase-1 and the subsequent maturation and
release of pro-inflammatory cytokines like IL-13 and IL-18.[7] Given the shared primary
mechanism of action, it is highly probable that (-)-Cornigerine also modulates this
inflammatory pathway.
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Mechanism of Action of (-)-Cornigerine
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Caption: Signaling pathway of (-)-Cornigerine.
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Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.
These are standard protocols that can be adapted for the specific analysis of (-)-Cornigerine.

Determination of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric identity of chiral
molecules like (-)-Cornigerine.[8]

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is
passed through the solution, and the angle to which the plane of light is rotated is measured.[9]
The specific rotation is a standardized value calculated from the observed rotation,
concentration, and path length.[8]

Methodology:

e Sample Preparation: Accurately weigh a precise amount of (-)-Cornigerine (e.g., 100 mg)
and dissolve it in a suitable, non-racemizing solvent (e.g., methanol or chloroform) in a
volumetric flask to a known volume (e.g., 10 mL).

 Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank
(the pure solvent) and setting this value to zero.

¢ Measurement:

o Rinse the polarimeter sample tube (of a known path length, e.g., 1 dm) with the prepared
solution.

o Fill the tube with the solution, ensuring no air bubbles are present in the light path.

o Place the tube in the polarimeter and measure the observed rotation (a) at a specified
temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

o Repeat the measurement at least three times and calculate the average.

o Calculation of Specific Rotation ([a]): [a] = a/ (c x |) Where:
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o o = observed rotation in degrees

o C = concentration in g/mL

o | = path length of the sample tube in decimeters (dm)
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Caption: Workflow for determining specific optical rotation.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a
molecule at a given pH, which affects its solubility, permeability, and target binding.[10]

Principle: The pKa of an alkaloid can be determined by monitoring changes in a pH-dependent
physical property (e.g., UV-Vis absorbance or NMR chemical shifts) during a controlled acid-
base titration.[10][11]

Methodology (Spectrophotometric Titration):

e Solution Preparation: Prepare a stock solution of (-)-Cornigerine in a suitable solvent (e.g.,
methanol or water with a co-solvent if necessary). Also, prepare a series of buffer solutions
covering a wide pH range (e.g., pH 2 to 12).

o UV-Vis Spectrum Scan: Record the UV-Vis spectrum of (-)-Cornigerine in highly acidic (e.qg.,
pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum
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absorbance for the protonated and neutral species.

o Titration:

o Prepare a series of solutions by adding a small, constant volume of the (-)-Cornigerine
stock solution to each buffer solution.

o Measure the absorbance of each solution at the pre-determined wavelengths.
e Data Analysis:
o Plot absorbance versus pH.

o The pKa is the pH at which the concentrations of the protonated and neutral species are
equal, which corresponds to the inflection point of the titration curve. This can be
determined using graphical methods or by fitting the data to the Henderson-Hasselbalch

equation.

Determination of Equilibrium Solubility (Shake-Flask
Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a
constant temperature until equilibrium is reached. The concentration of the dissolved
compound in the supernatant is then measured.[12]

Methodology:

o Preparation: Add an excess amount of solid (-)-Cornigerine to a series of vials containing
different solvents or buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines for
Biopharmaceutics Classification System).[13]

o Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to
ensure equilibrium is achieved. The presence of undissolved solid should be visually
confirmed at the end of the experiment.
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e Sample Collection and Preparation:
o Allow the vials to stand, or centrifuge them, to separate the undissolved solid.
o Carefully withdraw an aliquot of the supernatant.

o Filter the supernatant using a suitable syringe filter (e.g., 0.22 um PTFE) that does not
bind the compound.

e Quantification:
o Accurately dilute the filtered supernatant with a suitable solvent.

o Quantify the concentration of (-)-Cornigerine in the diluted sample using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

o Calculate the original solubility in units such as mg/mL or pg/mL.

Conclusion

(-)-Cornigerine is a promising natural product with significant biological activity rooted in its
interaction with tubulin. The physicochemical data and protocols presented in this guide offer a
foundational resource for researchers in pharmacology and medicinal chemistry. While several
key properties have been determined or can be reliably predicted, experimental verification of
computed values and determination of un-reported parameters like optical rotation, pKa, and
solubility in various media are critical next steps for advancing the preclinical development of
(-)-Cornigerine. The provided methodologies offer standardized approaches to obtain these
crucial data points, facilitating further investigation into this potent antimitotic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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